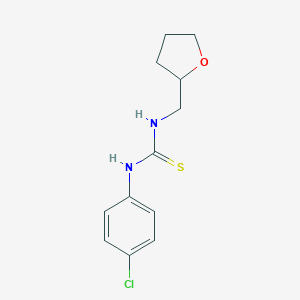![molecular formula C17H21NO3S2 B452768 ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B452768.png)
ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with various functional groups, making it a molecule of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.
For this compound, a possible synthetic route could involve:
Formation of the 4,5-dimethylthiophene-3-carbonyl chloride: This can be achieved by reacting 4,5-dimethylthiophene with thionyl chloride.
Coupling with 5-propylthiophene-3-carboxylate: The carbonyl chloride is then reacted with ethyl 5-propylthiophene-3-carboxylate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene rings.
科学研究应用
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways .
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene rings, which can impart distinct chemical and biological properties. Its dual thiophene structure with varied functional groups makes it a versatile compound for various applications.
属性
分子式 |
C17H21NO3S2 |
|---|---|
分子量 |
351.5g/mol |
IUPAC 名称 |
ethyl 2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21NO3S2/c1-5-7-12-8-13(17(20)21-6-2)16(23-12)18-15(19)14-9-22-11(4)10(14)3/h8-9H,5-7H2,1-4H3,(H,18,19) |
InChI 键 |
FZBQINNZQSKOKN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC |
规范 SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B452685.png)
![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B452686.png)
![Propyl 4-(3,4-dichlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452689.png)
![Isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452690.png)
![Isopropyl 2-[(3,5-dimethylbenzoyl)amino]-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B452692.png)
![3-({[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452695.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide](/img/structure/B452696.png)
![Methyl 2-[(4-tert-butylbenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452697.png)
![Ethyl 4-(4-ethoxyphenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452698.png)

![Ethyl 2-{[(4-tert-butylcyclohexyl)carbonyl]amino}-4-(4-butylphenyl)-3-thiophenecarboxylate](/img/structure/B452701.png)
![Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4-(3,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B452703.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452708.png)
